5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine sulfonyl group, and a methoxy-substituted phenyl ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring is typically formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced via methylation of the phenol derivative using methyl iodide or dimethyl sulfate.
Benzylation: The final step involves the benzylation of the pyrazole ring using a benzyl halide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as cell proliferation and inflammation.
Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds share the morpholine sulfonyl group but differ in the heterocyclic core, leading to variations in their chemical reactivity and biological activities.
3-Methoxy-4-(morpholin-4-yl)aniline: This compound has a similar methoxy and morpholine substitution pattern but lacks the pyrazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H26N4O5S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-N-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O5S/c1-16-4-3-5-17(12-16)15-24-23(28)20-14-19(25-26-20)18-6-7-21(31-2)22(13-18)33(29,30)27-8-10-32-11-9-27/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
RDRHDOKMPFMTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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